molecular formula C8H5Cl2N3 B169777 5,7-Dichloro-1,8-naphthyridin-2-amine CAS No. 131998-24-8

5,7-Dichloro-1,8-naphthyridin-2-amine

Cat. No.: B169777
CAS No.: 131998-24-8
M. Wt: 214.05 g/mol
InChI Key: NEAYOFOFEATUKC-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,8-naphthyridin-2-amine is a heterocyclic compound with the molecular formula C8H5Cl2N3. It is a derivative of naphthyridine, characterized by the presence of two chlorine atoms at positions 5 and 7, and an amino group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

5,7-Dichloro-1,8-naphthyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by targeting specific proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern and the presence of both chlorine atoms and an amino group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

5,7-dichloro-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAYOFOFEATUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444372
Record name 5,7-dichloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131998-24-8
Record name 5,7-dichloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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